N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

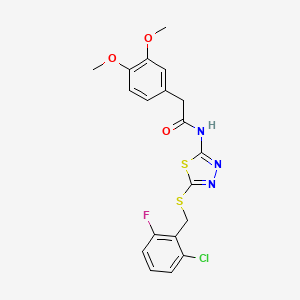

N-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic 1,3,4-thiadiazole derivative with a structurally complex scaffold. Its core consists of a 1,3,4-thiadiazole ring substituted at position 5 with a 2-chloro-6-fluorobenzylthio group and at position 2 with an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. This compound’s design integrates halogenated aromatic systems (chloro, fluoro) and methoxy groups, which are known to modulate electronic properties, lipophilicity, and target binding .

Properties

IUPAC Name |

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O3S2/c1-26-15-7-6-11(8-16(15)27-2)9-17(25)22-18-23-24-19(29-18)28-10-12-13(20)4-3-5-14(12)21/h3-8H,9-10H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUQAJMSDPJJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure

The compound features a thiadiazole core substituted with a chloro-fluorobenzyl group and a methoxy-substituted phenyl acetamide moiety. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various human cancer cell lines.

A study evaluated the cytotoxicity of related thiadiazole derivatives against A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines using the MTT assay. The results indicated that certain derivatives induced apoptosis in A431 cells through mechanisms involving the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 4i | MCF-7 | 12.5 | Antitumor activity enhancement |

| 4h | HeLa | 4.2 | Cytotoxicity increase through structural modification |

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes. For example, certain derivatives demonstrated effective inhibition of HCV NS5B RNA polymerase with IC50 values as low as 0.35 µM .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has been documented extensively. Compounds exhibiting structural similarities to this compound have shown promising results against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) for some derivatives was reported at 50 μg/mL against multiple pathogens .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their chemical structure. Substituents on the thiadiazole ring and the acetamide moiety play crucial roles in enhancing or diminishing activity:

- Chloro and Fluoro Substituents : The presence of halogen atoms such as chlorine or fluorine has been linked to increased potency against cancer cells.

- Methoxy Groups : Methoxy substitutions on the phenyl ring enhance solubility and bioavailability, contributing to improved anticancer activity.

- Thioether Linkages : The thioether group in the structure is essential for maintaining biological activity.

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in preclinical models:

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that certain thiadiazole derivatives selectively targeted sarcoma cells, indicating potential for further development as anticancer agents .

- Mechanistic Studies : Investigations into the mechanism revealed that compounds like 9e inhibited VEGFR-2 phosphorylation in A431 cells, suggesting a pathway for antiangiogenic effects .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study synthesized derivatives of 1,3,4-thiadiazole and evaluated their cytotoxic activities against various human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cells. The results indicated that certain derivatives exhibited significant antiproliferative effects, with one compound demonstrating the highest cytotoxicity against the A431 cell line. This was attributed to its ability to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 5.0 | Induces apoptosis via Bax/Bcl-2 modulation |

| 9d | HT-29 | 10.0 | Inhibits cell proliferation |

| 9f | PC3 | 8.5 | Apoptosis induction |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | C. albicans | 18 |

Anti-inflammatory and Analgesic Properties

The compound has shown promise in reducing inflammation and pain in preclinical models. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses .

Other Therapeutic Potentials

Beyond its anticancer and antimicrobial activities, N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide may have applications in treating conditions such as diabetes and neurodegenerative diseases due to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s distinctiveness lies in its substitution pattern:

- Benzylthio group : The 2-chloro-6-fluorobenzylthio substituent introduces steric bulk and electron-withdrawing effects, contrasting with analogs like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (), which features a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to halogens .

- Acetamide substituent : The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which may improve solubility and hydrogen-bonding interactions relative to compounds like 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide (), which has a chloro-methylphenyl group with lower polarity .

Data Table: Key Comparisons

Q & A

Basic Question: What synthetic routes are commonly used to prepare N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution and condensation reactions. A typical approach involves:

- Step 1: Reacting 2-chloro-6-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole derivatives to form the thioether linkage.

- Step 2: Coupling the thiadiazole intermediate with 2-(3,4-dimethoxyphenyl)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of a catalyst like DMAP.

- Step 3: Purification via column chromatography and recrystallization from polar aprotic solvents (e.g., ethanol or acetonitrile). Reaction progress is monitored by TLC, and final product characterization employs -NMR, -NMR, and GC-MS .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm, S-C=S vibrations in thiadiazole at ~650–750 cm) .

- NMR Spectroscopy: -NMR confirms substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the dimethoxyphenyl group), while -NMR verifies carbonyl (δ ~170 ppm) and thiadiazole carbons .

- GC-MS/HPLC-MS: Determines molecular weight (e.g., m/z 480–500 range) and purity (>95% by HPLC) .

Advanced Question: How can Design of Experiments (DoE) optimize synthesis yield and minimize side products?

Methodological Answer:

- Screening Experiments: Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, molar ratios). For example, a 2 factorial design can assess interactions between catalyst concentration and reaction time .

- Response Surface Methodology (RSM): Apply central composite design (CCD) to model non-linear relationships. For instance, optimize reflux temperature (60–100°C) and stoichiometry (1:1 to 1:1.5) to maximize yield. Analyze data via ANOVA to determine significance (p < 0.05) .

- Validation: Confirm optimal conditions with triplicate runs and compare predicted vs. experimental yields (±5% error tolerance) .

Advanced Question: How can computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiadiazole sulfur atoms often exhibit high electron density, making them reactive toward alkylation .

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., VEGFR-2 or BRAF kinase). Dock the compound into crystal structures (PDB: 4ASD) and score binding energies (ΔG < -8 kcal/mol suggests strong affinity) .

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Advanced Question: How to resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare analogs with substituent variations (e.g., methoxy vs. ethoxy groups, halogen substitutions). For example, replacing chlorine with fluorine may enhance membrane permeability but reduce target binding .

- Enzyme Inhibition Assays: Perform kinetic studies (e.g., IC determination via fluorometric assays) to quantify potency. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Purity Verification: Confirm compound integrity via XRD (to rule out polymorphic differences) and LC-MS (to detect trace impurities >0.1%) .

Advanced Question: What strategies are effective for designing analogs with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the thiadiazole ring with 1,2,4-triazole to enhance metabolic stability while retaining hydrogen-bonding capacity .

- LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylic acid) to reduce LogP from >3 to 1–2, improving aqueous solubility. Use shake-flask methods or HPLC-derived LogP measurements .

- Pro-drug Design: Mask polar groups (e.g., acetamide) with ester linkages, which hydrolyze in vivo to release the active compound. Validate hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Advanced Question: How to investigate metabolic pathways using isotopic labeling?

Methodological Answer:

- Isotope Incorporation: Synthesize - or -labeled analogs at the benzyl or methoxyphenyl positions using labeled precursors (e.g., -dimethoxybenzene) .

- In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. Detect isotopic patterns (e.g., +1 Da shift for ) to trace biotransformation sites .

- Data Analysis: Use software like MetaboLynx to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns to unlabeled controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.